molecular formula C16H16N2O5S B5746348 2-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid

2-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid

Cat. No.: B5746348
M. Wt: 348.4 g/mol
InChI Key: NWPCNUXXBFKSLI-UHFFFAOYSA-N
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Description

2-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a dimethylsulfamoyl group attached to a benzoyl moiety, which is further linked to an amino benzoic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-(dimethylsulfamoyl)benzoic acid with a suitable activating agent such as thionyl chloride to form the corresponding acyl chloride.

    Amidation Reaction: The acyl chloride intermediate is then reacted with 2-aminobenzoic acid in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of halogen or nitro groups on the benzene ring.

Scientific Research Applications

2-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The benzamide moiety may also play a role in binding to biological receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Dimethylsulfamoyl)benzoic acid
  • 2-Aminobenzoic acid
  • N-(3-Dimethylsulfamoylphenyl)benzamide

Uniqueness

2-[[3-(Dimethylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the combination of the dimethylsulfamoyl group and the benzamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-18(2)24(22,23)12-7-5-6-11(10-12)15(19)17-14-9-4-3-8-13(14)16(20)21/h3-10H,1-2H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPCNUXXBFKSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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